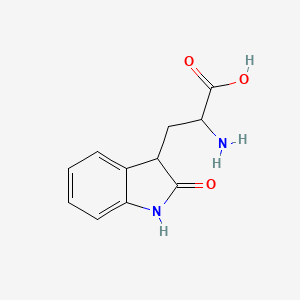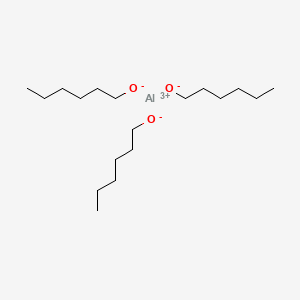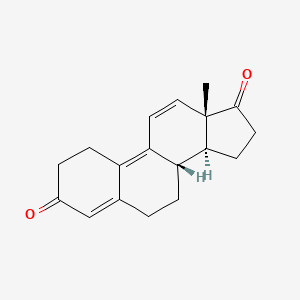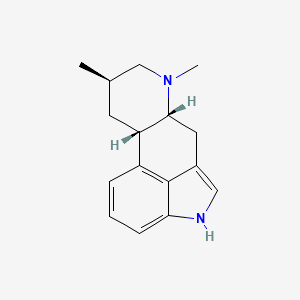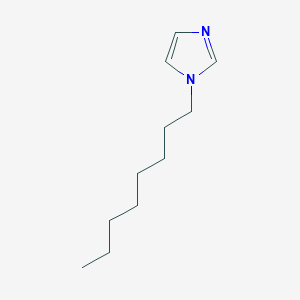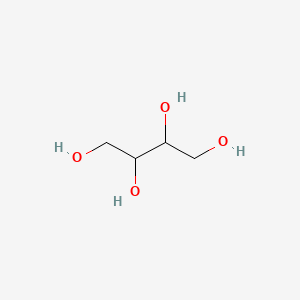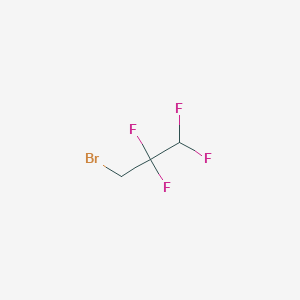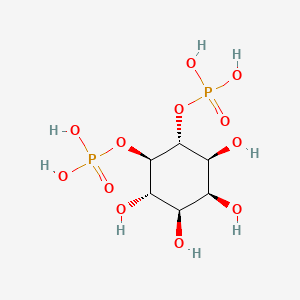![molecular formula C28H23NO11 B1210664 2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1210664.png)
2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pradimicinone I is a member of tetracenes and a member of p-quinones.
Aplicaciones Científicas De Investigación
Occurrence and Environmental Impact
Occurrence, Fate, and Behavior in Aquatic Environments Parabens, including 2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid, are commonly used as preservatives in various products. Their presence in wastewater and aquatic environments raises concerns about their environmental impact. Although treatments can eliminate them from wastewater effectively, they persist at low levels in effluents and are ubiquitous in surface water and sediments. The interaction of parabens with free chlorine can lead to the formation of chlorinated by-products, which are more stable and potentially toxic than the parent compounds. This underlines the need for further studies to understand their toxicity and environmental behavior (Haman et al., 2015).
Biodegradation and Sorption
Sorption to Soil, Organic Matter, and Minerals The study on the sorption of phenoxy herbicides, including compounds similar to 2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid, to various materials such as soil, organic matter, and minerals, provides insight into their environmental fate. Factors such as soil pH, organic carbon content, and the presence of iron oxides influence the sorption behavior. This understanding is crucial for predicting the environmental mobility and persistence of these compounds (Werner, Garratt, & Pigott, 2012).
Pharmacological Insights
Health Aspects and Pharmacological Activities Methyl paraben, structurally similar to the compound , exhibits a range of pharmacological activities and is commonly used in foods, drugs, and cosmetics. Studies have explored its absorption, metabolism, and toxicity, highlighting its general safety and non-accumulative nature in the body. However, its cytotoxic action may be linked to mitochondrial failure, indicating a need for a deeper understanding of its biological interactions (Soni, Taylor, Greenberg, & Burdock, 2002).
Enzymatic Remediation
Applications of Redox Mediators in Organic Pollutant Treatment The use of enzymes and redox mediators in the treatment of organic pollutants is gaining attention. The presence of redox mediators enhances the degradation efficiency of recalcitrant compounds, extending the range of substrates enzymes can act upon. This approach is promising for the remediation of aromatic compounds present in industrial effluents and could play a significant role in future environmental cleanup efforts (Husain & Husain, 2007).
Renewable Feedstock Utilization
Conversion of Plant Biomass to Value-added Chemicals 5-Hydroxymethylfurfural (HMF), a compound derived from plant biomass like 2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid, is a pivotal chemical for the future of sustainable industry. It offers a renewable alternative to hydrocarbons and has versatile applications ranging from the production of monomers and polymers to fuels and pharmaceuticals. The review highlights recent advances in HMF synthesis and its potential role in transforming the chemical industry toward greener practices (Chernyshev, Kravchenko, & Ananikov, 2017).
Propiedades
Nombre del producto |
2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
|---|---|
Fórmula molecular |
C28H23NO11 |
Peso molecular |
549.5 g/mol |
Nombre IUPAC |
2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C28H23NO11/c1-8-4-11-18(25(35)16(8)27(37)29-9(2)28(38)39)19-13(24(34)23(11)33)7-14-20(26(19)36)22(32)12-5-10(40-3)6-15(30)17(12)21(14)31/h4-7,9,23-24,30,33-36H,1-3H3,(H,29,37)(H,38,39)/t9?,23-,24-/m0/s1 |
Clave InChI |
MXDWXJYFRRURMW-BCGWSGGWSA-N |
SMILES isomérico |
CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)NC(C)C(=O)O)O |
SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)NC(C)C(=O)O)O |
SMILES canónico |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)NC(C)C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



